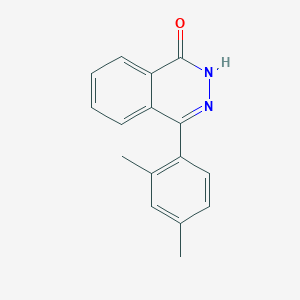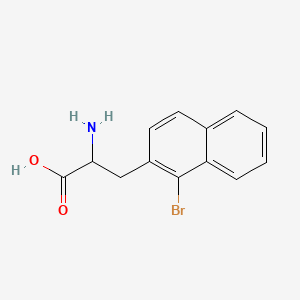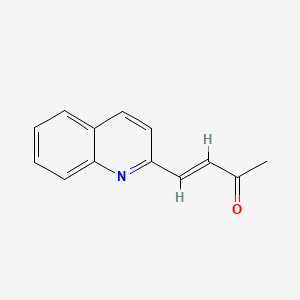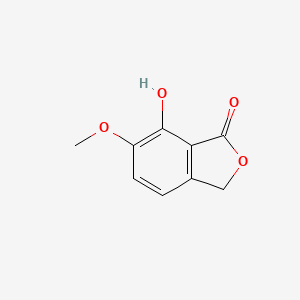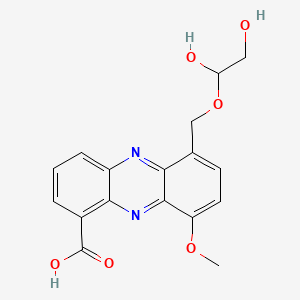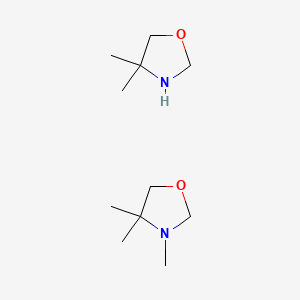
Bioban CS 1135
Overview
Description
Bioban CS 1135, also known as BIOBAN™ CS-1135, is a broad-spectrum bactericide based on oxazolidine (4,4-dimethyloxazolidine) chemistry . It is used as an in-can preservative and offers both performance and stability in alkaline systems . It prevents bacterial degradation in these systems, which often result in gas production, off-odors, changes in color, and loss of viscosity and film-forming properties .
Physical And Chemical Properties Analysis
Bioban CS 1135 is effective against sulfate-reducing bacteria and imparts very good thermal stability . It is compatible with ionic additives and a variety of other formulation raw materials . It possesses non skin-sensitizing and low cobalt leaching properties . It exhibits corrosion inhibition in many systems and has alkaline buffering capability to prevent pH drift .Scientific Research Applications
Allergenicity Evaluation
Bioban CS-1135 has been evaluated for its potential to cause allergic reactions. Yamano, Shimizu, and Noda (2004) conducted a study using both guinea pigs and mice, demonstrating that Bioban CS-1135 is a skin sensitizer, though with a lower potency compared to other biocides (Yamano, Shimizu, & Noda, 2004).
Contact Allergy in Metalworkers
Brinkmeier, Geier, Lepoittevin, and Frosch (2002) conducted a study on metalworkers and found that Bioban CS 1135, among other Biobans, can cause contact allergy, although the reactions were often weak and not consistently reproducible (Brinkmeier, Geier, Lepoittevin, & Frosch, 2002).
Formaldehyde Release in Metalworking Fluids
De Groot, Geier, Flyvholm, Lensen, and Coenraads (2010) reviewed the use of Bioban CS 1135 in metalworking fluids, noting its low frequency as a sensitizer and potential irritant reactions. The study highlights the relationship between positive patch test reactions to Bioban CS 1135 and formaldehyde sensitivity (de Groot et al., 2010).
Mutagenicity Potential
Charles, Spencer, Schisler, Cifone, Budinsky, and Gollapudi (2005) explored the mutagenic action of Bioban CS-1246 in mouse lymphoma cells, providing insights that could be relevant to understanding Bioban CS 1135's mutagenic potential. They concluded that the mutagenicity observed in vitro might not translate to in vivo settings due to existing detoxification mechanisms in organisms (Charles et al., 2005).
Biocide Efficacy against Mycobacteria
Selvaraju, Khan, and Yadav (2011) investigated the effectiveness of Bioban CS 1135 against Mycobacterium immunogenum and Pseudomonas fluorescens in metalworking fluids. Their findings highlight the complexity of biocide susceptibility and the importance of rigorous testing in different environments (Selvaraju, Khan, & Yadav, 2011).
Safety And Hazards
Bioban CS 1135 causes irreversible eye damage and skin irritation. It is harmful if swallowed, absorbed through the skin, or inhaled . It is also a combustible liquid .
Relevant Papers A study investigated the biocidal efficacy of Bioban CS 1135 and other biocides against Mycobacterium immunogenum in semi-synthetic metalworking fluids . The study highlighted the importance of rigorous efficacy testing and validation of biocides .
properties
IUPAC Name |
4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.C5H11NO/c1-6(2)4-8-5-7(6)3;1-5(2)3-7-4-6-5/h4-5H2,1-3H3;6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJJYUQVSIWVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1)C.CC1(COCN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bioban CS 1135 | |
CAS RN |
81099-36-7 | |
| Record name | Bioban CS 1135 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81099-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bioban CS 1135 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081099367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



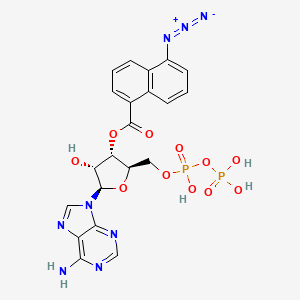
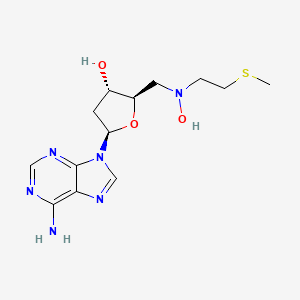
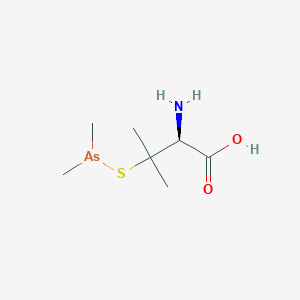
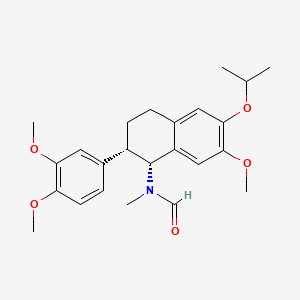
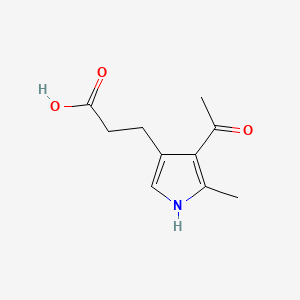
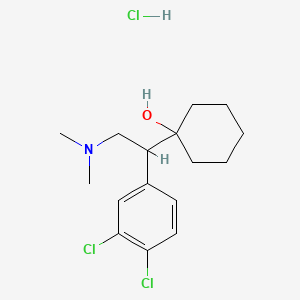
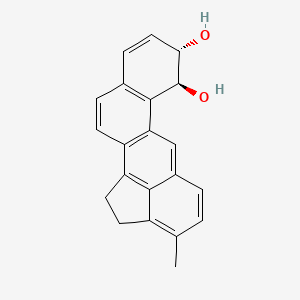
![[3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1212128.png)
